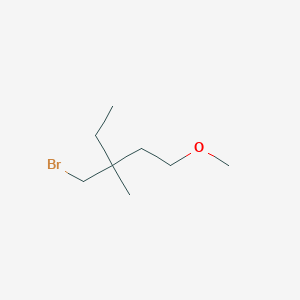

3-(Bromomethyl)-1-methoxy-3-methylpentane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17BrO |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

3-(bromomethyl)-1-methoxy-3-methylpentane |

InChI |

InChI=1S/C8H17BrO/c1-4-8(2,7-9)5-6-10-3/h4-7H2,1-3H3 |

InChI Key |

JSWYBLPKALCUHO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCOC)CBr |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl 1 Methoxy 3 Methylpentane

Elimination Reactions (E1 and E2)

Standard beta-elimination reactions, both E1 and E2, are not possible for 3-(bromomethyl)-1-methoxy-3-methylpentane. These reactions require the presence of at least one hydrogen atom on the carbon atom adjacent (in the beta position) to the carbon bearing the leaving group. lumenlearning.comlibretexts.org

In the structure of this compound, the alpha-carbon is the -CH₂Br group. The adjacent beta-carbon is the C3 of the pentane (B18724) chain, which is a quaternary carbon atom bonded to four other carbon atoms (C2, C4, a methyl group, and the bromomethyl group). As there are no beta-hydrogens, a base cannot abstract a proton to initiate the formation of a double bond.

Competing Elimination Pathways and Selectivity (Saytzeff vs. Hofmann)

A discussion of Saytzeff versus Hofmann selectivity is not applicable to this molecule. These rules predict the regioselectivity of beta-elimination reactions based on which beta-hydrogen is removed to form either the more substituted (Saytzeff) or less substituted (Hofmann) alkene. youtube.com Since this compound lacks beta-hydrogens, no alkene products can be formed through standard elimination pathways.

Influence of Base and Solvent on Elimination Outcomes

The characteristics of the base (strength, steric bulk) and the solvent (polarity, proticity) are critical factors that influence the competition between E1, E2, SN1, and SN2 reactions. nih.govreddit.com Strong, bulky bases typically favor E2 elimination, while weak bases in polar protic solvents can favor E1. khanacademy.org However, as the fundamental structural requirement for beta-elimination is not met in this compound, changes in the base or solvent will not lead to the formation of elimination products.

Formation and Reactivity of Organometallic Reagents

While substitution and elimination reactions are highly disfavored, the carbon-bromine bond in this compound can be utilized to form organometallic reagents.

Grignard Reagent Formation and Subsequent Transformations

One of the most common applications for alkyl halides is the formation of Grignard reagents. libretexts.org this compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), to yield the corresponding Grignard reagent: (1-methoxy-3-methylpentan-3-yl)methylmagnesium bromide. libretexts.orgmasterorganicchemistry.com

Formation Reaction: R-CH₂Br + Mg --(Et₂O or THF)--> R-CH₂MgBr (where R = -C(CH₃)(C₂H₅)CH₂CH₂OCH₃)

The reaction requires strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases and will react immediately with any protic source. libretexts.org The ether solvent is crucial as it solvates and stabilizes the magnesium species. libretexts.orgwisc.edu

The resulting Grignard reagent is a powerful nucleophile and a strong base due to the highly polar carbon-magnesium bond. mnstate.edumsu.edu It can be used in a variety of subsequent transformations to form new carbon-carbon bonds.

The table below outlines several key transformations of the Grignard reagent derived from this compound.

| Reactant (Electrophile) | Product Type | Specific Product Name |

| Water (H₂O) | Alkane | 4-Methoxy-2-ethyl-2-methylbutane |

| Formaldehyde (CH₂O), then H₃O⁺ workup | Primary Alcohol | 2-Methoxy-4-methyl-4-ethylhexan-1-ol |

| Acetone ((CH₃)₂CO), then H₃O⁺ workup | Tertiary Alcohol | 1-Methoxy-3,5-dimethyl-3-ethylheptan-5-ol |

| Carbon Dioxide (CO₂), then H₃O⁺ workup | Carboxylic Acid | 2-Methoxy-4-methyl-4-ethylhexanoic acid |

These transformations highlight the synthetic utility of converting the relatively unreactive alkyl bromide into a highly reactive organometallic nucleophile.

Organolithium and Organozinc Reagent Generation and Utility

The formation of organometallic reagents from alkyl halides is a cornerstone of synthetic organic chemistry, enabling the creation of new carbon-carbon bonds. Given the structure of this compound, the primary alkyl bromide is the expected site of metal insertion or halogen-metal exchange.

Organolithium Reagents: The generation of an organolithium reagent would typically proceed via direct reaction with lithium metal or through halogen-metal exchange with an alkyllithium reagent like n-butyllithium. However, the presence of the ether moiety introduces potential for intramolecular side reactions. Ethers can be cleaved by strongly basic agents, including organolithium compounds. While this is more common with cyclic ethers, the potential for the newly formed carbanion to attack the ether linkage, especially under thermal conditions, must be considered.

Organozinc Reagents: Organozinc reagents are generally more tolerant of functional groups compared to their organolithium or Grignard counterparts. sigmaaldrich.comsigmaaldrich.com The direct insertion of activated zinc (e.g., Rieke® Zinc) into the carbon-bromine bond is a highly effective method for generating functionalized organozinc compounds. sigmaaldrich.comsigmaaldrich.com This approach is compatible with various sensitive groups, including ethers, making it a preferred method for creating the corresponding organozinc halide of this compound. sigmaaldrich.comsigmaaldrich.com These reagents are valuable intermediates in cross-coupling reactions such as the Negishi coupling. sigmaaldrich.com

Table 1: Predicted Generation of Organometallic Reagents

| Reagent Type | Method | Plausibility with this compound | Potential Side Reactions |

|---|---|---|---|

| Organolithium | Halogen-Metal Exchange | Moderate | Intramolecular ether cleavage |

| Organozinc | Direct Zinc Insertion | High | Low; high functional group tolerance |

Ether Cleavage Reactions

Ethers are known for their relative inertness, which is why they are often used as solvents. lookchem.comblitchem.com However, they can be cleaved by strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). blitchem.comcymitquimica.com The reaction proceeds via nucleophilic substitution, following either an SN1 or SN2 pathway, depending on the structure of the ether. lookchem.com

Acid-Catalyzed Ether Cleavage Mechanisms (SN1 and SN2 pathways)

For an unsymmetrical ether like this compound, the cleavage mechanism depends on the nature of the alkyl groups attached to the oxygen atom. The first step in any acid-catalyzed cleavage is the protonation of the ether oxygen to form an oxonium ion, which creates a good leaving group (an alcohol). cymitquimica.com

The structure of this compound involves a methyl group and a primary alkyl group attached to the ether oxygen. Neither of these groups can form a particularly stable carbocation. Therefore, the subsequent nucleophilic attack by a halide ion (e.g., Br⁻) is expected to proceed via an SN2 mechanism. lookchem.comblitchem.com In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom. In this case, the methyl group is significantly less hindered than the primary carbon of the pentane chain. Consequently, the bromide ion will attack the methyl carbon, leading to the formation of methyl bromide and 3-(bromomethyl)-3-methylpentan-1-ol.

An SN1 pathway is unlikely as it would require the formation of either a highly unstable methyl cation or a primary carbocation, both of which are energetically unfavorable. SN1 mechanisms are favored only when one of the alkyl groups is tertiary, benzylic, or allylic, as these can form stable carbocations. lookchem.com

Table 2: Analysis of Ether Cleavage Pathways

| Pathway | Intermediate | Attacked Carbon | Products | Likelihood |

|---|---|---|---|---|

| SN2 | Oxonium Ion | Methyl | Methyl Bromide + 3-(bromomethyl)-3-methylpentan-1-ol | High |

| SN2 | Oxonium Ion | Methoxy-bearing pentane carbon | Methanol + 1-Bromo-3-(bromomethyl)-3-methylpentane | Low (due to steric hindrance) |

| SN1 | Primary Carbocation | Methoxy-bearing pentane carbon | Methanol + 1-Bromo-3-(bromomethyl)-3-methylpentane | Very Low |

| SN1 | Methyl Cation | Methyl | Methyl Bromide + 3-(bromomethyl)-3-methylpentan-1-ol | Very Low |

Halide Reactivity in Ether Cleavage

The choice of hydrohalic acid is crucial for effective ether cleavage. The reactivity trend is HI > HBr >> HCl. Hydroiodic and hydrobromic acids are effective because iodide and bromide ions are excellent nucleophiles. In contrast, the chloride ion is a weaker nucleophile in protic solvents, and HCl does not typically cleave ethers under normal conditions. blitchem.com Therefore, to achieve the cleavage of this compound, HBr or HI would be the reagents of choice.

Other Functional Group Interconversions Involving the Methoxy (B1213986) and Bromine Groups

Beyond the reactions discussed, the bromine and methoxy groups can undergo other transformations, although the reactivity of the bromine is generally more pronounced.

Reduction Chemistry of the Bromine Moiety

The carbon-bromine bond can be reduced, replacing the bromine atom with a hydrogen atom. This transformation, known as hydrodehalogenation, effectively removes the halide functionality. Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).

Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) can displace the bromide.

Radical-based Reductions: Reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) are highly effective for reducing alkyl halides.

This reduction would convert this compound into 1-methoxy-3,3-dimethylpentane. This reaction is generally chemoselective, leaving the ether group intact.

Oxidation Chemistry of the Pentane Chain

The oxidation of alkanes typically proceeds through a free-radical mechanism. numberanalytics.com This process is initiated by the abstraction of a hydrogen atom to form an alkyl radical, which then reacts with an oxidizing agent. The stability of the resulting radical is a key factor in determining the site of oxidation, with the general order of reactivity for C-H bonds being tertiary > secondary > primary. acs.org

In the case of this compound, the pentane chain possesses primary, secondary, and a quaternary carbon center. The hydrogen atoms on the pentane chain are potential sites for oxidative attack. The presence of the electron-withdrawing methoxy and bromomethyl groups can influence the electron density and bond dissociation energies of the neighboring C-H bonds, thereby affecting the regioselectivity of the oxidation.

Furthermore, the ether linkage introduces another potential reaction site. Ethers are known to undergo autoxidation in the presence of air and light, forming hydroperoxides and peroxides, which can be unstable. libretexts.org This process also occurs via a radical mechanism. numberanalytics.com The oxidation of ethers can also be achieved using various oxidizing agents, leading to the formation of products such as aldehydes, ketones, and carboxylic acids. numberanalytics.com

Given the structural features of this compound, several oxidative pathways can be postulated. Oxidation could potentially occur at the carbon alpha to the ether oxygen, or at the various positions along the pentane chain. The specific products formed would depend on the nature of the oxidant and the reaction conditions employed. For instance, strong oxidizing agents could lead to cleavage of the carbon-carbon bonds and the formation of smaller carboxylic acids, while milder conditions might result in the introduction of hydroxyl or carbonyl functional groups.

A summary of potential oxidation sites and expected product types based on general oxidation principles is presented in the table below.

| Potential Oxidation Site | Expected Product Type(s) | Underlying Mechanistic Principle |

| C-H bonds on the pentane chain | Alcohols, Ketones, Carboxylic Acids | Free-radical hydrogen abstraction, with selectivity influenced by C-H bond strength (tertiary > secondary > primary). numberanalytics.comacs.org |

| Carbon alpha to the ether oxygen | Hydroperoxides, Esters, or cleavage products | Radical-mediated oxidation characteristic of ethers. libretexts.orgnumberanalytics.com |

It is important to note that this discussion is based on general principles of organic reactivity. Detailed experimental investigations would be necessary to fully elucidate the specific oxidation pathways and product distributions for this compound.

Advanced Spectroscopic and Analytical Techniques for Probing the Structure and Reactivity of 3 Bromomethyl 1 Methoxy 3 Methylpentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net For a molecule like 3-(bromomethyl)-1-methoxy-3-methylpentane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

The 1D ¹H NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton group. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (multiplicity), governed by the n+1 rule, would reveal the number of adjacent protons. docbrown.info Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a different chemical environment. docbrown.info

To definitively assign these signals and piece together the molecular structure, a series of 2D NMR experiments are employed. youtube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the protons of the ethyl group (H-4/H-5) and between the protons of the methoxyethyl moiety (H-1/H-2).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). columbia.edu This technique is particularly vital for mapping the connectivity around quaternary centers, such as C-3 in the target molecule. It would show correlations from the methyl protons (H-3a) to the surrounding carbons (C-2, C-3, C-4, and the bromomethyl carbon), thereby confirming the core structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between nuclei that are close in space, irrespective of their bonding connectivity. libretexts.orgyoutube.com While often used for rigid cyclic systems, NOESY can provide valuable information about the preferred conformations and spatial proximities of different groups in flexible acyclic molecules like this one. libretexts.org

The following tables outline the predicted NMR data and 2D correlations for this compound.

Predicted ¹H and ¹³C NMR Data

| Position | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | -OCH₂- | ~3.4 - 3.6 | t | ~70 - 75 |

| 2 | -CH₂- | ~1.6 - 1.8 | t | ~35 - 40 |

| 3 | -C(CH₃)- | - | - | ~38 - 43 |

| 3a | -CH₃ | ~1.0 - 1.2 | s | ~20 - 25 |

| 4 | -CH₂- | ~1.4 - 1.6 | q | ~30 - 35 |

| 5 | -CH₃ | ~0.8 - 1.0 | t | ~8 - 12 |

| -CH₂Br | -CH₂Br | ~3.5 - 3.7 | s | ~40 - 45 |

| -OCH₃ | -OCH₃ | ~3.3 - 3.4 | s | ~58 - 60 |

Predicted 2D NMR Correlations

| Proton (Position) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

|---|---|---|

| H-1 | H-2 | C-2, -OCH₃ |

| H-2 | H-1 | C-1, C-3, C-3a, C-4 |

| H-3a | - | C-2, C-3, C-4, -CH₂Br |

| H-4 | H-5 | C-2, C-3, C-3a, C-5, -CH₂Br |

| H-5 | H-4 | C-3, C-4 |

| H (-CH₂Br) | - | C-3, C-3a, C-4 |

| H (-OCH₃) | - | C-1 |

While this compound itself is achiral, derivatives of this compound could contain stereocenters. NMR spectroscopy, particularly the NOESY experiment, is a powerful tool for determining relative stereochemistry. libretexts.orgnumberanalytics.com NOESY detects through-space dipolar couplings, and the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. youtube.com

For a chiral derivative, observing a NOE between two protons would indicate that they are on the same face of the molecule. By systematically analyzing the NOE correlations, a 3D model of the molecule's relative configuration can be constructed. acdlabs.com For flexible acyclic systems, NOESY can help identify the major solution-state conformation by revealing which groups are, on average, in closer proximity. numberanalytics.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information based on its fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's exact molecular formula from its exact mass. For this compound (C₈H₁₇BrO), HRMS would be able to distinguish its molecular formula from other combinations of atoms that have the same nominal mass. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. miamioh.edu This results in two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, which is a definitive indicator of the presence of a single bromine atom.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com This technique is ideal for analyzing volatile and semi-volatile compounds. emerypharma.com A sample containing this compound would first be passed through a GC column, which separates it from impurities, starting materials, or byproducts based on differences in boiling point and polarity. restek.com As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

This makes GC-MS an excellent tool for:

Purity Assessment: The resulting chromatogram will show a major peak for the target compound and smaller peaks for any impurities, allowing for the determination of its purity.

Reaction Monitoring: By taking small aliquots from a reaction mixture over time and analyzing them by GC-MS, chemists can monitor the disappearance of starting materials and the appearance of products. scielo.br This provides crucial data for optimizing reaction conditions such as temperature, time, and catalyst loading.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit fragmentation through several predictable pathways, including cleavage of the carbon-bromine bond, alpha-cleavage adjacent to the ether oxygen, and fragmentation of the alkyl chain. youtube.commiamioh.edu

Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 208/210 | [C₈H₁₇BrO]⁺ | Molecular Ion (M⁺) |

| 129 | [M - Br]⁺ | Loss of a bromine radical |

| 115 | [M - CH₂Br]⁺ | Loss of a bromomethyl radical |

| 177/179 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage at the ether |

| 57 | [C₄H₉]⁺ | Cleavage at the quaternary carbon (loss of C₄H₉) |

Infrared (IR) and Raman Spectroscopy for Functional Group Presence and Conformational Studies

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" that is unique to the molecule's structure. cardiff.ac.uklibretexts.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. Key expected IR absorptions for this compound include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region from the methyl and methylene (B1212753) groups.

C-H bending: Absorptions in the 1350-1470 cm⁻¹ region.

C-O stretching: A strong, characteristic band in the 1070-1150 cm⁻¹ region for the ether linkage.

C-Br stretching: A band in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹.

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). libretexts.org A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. libretexts.org Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman would be effective for observing:

C-C backbone vibrations: The symmetric stretching and bending of the pentane (B18724) skeleton.

Symmetric C-H vibrations: Complementing the asymmetric modes often seen in the IR spectrum.

A significant application of Raman spectroscopy for this molecule is in conformational studies . nih.gov Flexible alkyl chains like the pentane backbone can exist in various conformations (rotational isomers), such as trans and gauche arrangements around the C-C single bonds. researchgate.netresearchgate.net These different conformers have distinct low-frequency vibrational modes (skeletal vibrations) that can often be resolved in the Raman spectrum. nih.govopenreview.net By analyzing the relative intensities of these bands, often at different temperatures, it is possible to determine the relative populations of the different conformers and calculate the enthalpy differences between them. nih.gov

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique | Notes |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | IR (strong), Raman (strong) | From all CH₂, CH₃ groups |

| C-H Bend | 1350 - 1470 | IR (medium) | Scissoring and bending modes |

| C-O Stretch (Ether) | 1070 - 1150 | IR (strong) | Characteristic of the ether linkage |

| C-C Stretch | 800 - 1200 | Raman (stronger) | Skeletal vibrations of the pentane chain |

| C-Br Stretch | 500 - 600 | IR (medium), Raman (strong) | Sensitive to molecular conformation |

| Skeletal Bends (CCC, CCO) | 200 - 500 | Raman (strong) | Used for conformational analysis (trans/gauche) |

Chromatographic Methods for Purification and Reaction Progression Monitoring

Chromatographic techniques are fundamental in the study of "this compound," enabling both the separation of the compound from reaction mixtures and the monitoring of its formation or consumption over time.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile compounds like "this compound." In GC, the sample is vaporized and injected into a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas).

The application of GC for "this compound" would be instrumental in assessing its purity. By developing a suitable temperature program, impurities with different boiling points and polarities can be separated and detected. Furthermore, GC is an excellent tool for monitoring the progress of reactions involving this compound. For instance, in a substitution reaction where the bromine atom is replaced, the disappearance of the starting material and the appearance of the product can be quantitatively tracked over time by taking aliquots from the reaction mixture for GC analysis.

A typical GC method for a compound of this nature would likely employ a non-polar or medium-polarity capillary column (e.g., a polysiloxane-based stationary phase) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.

Hypothetical GC Parameters for Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | 80 °C (hold 2 min), then ramp to 200 °C at 10 °C/min (hold 5 min) |

| Injection Volume | 1 µL (split mode, 50:1) |

| Expected Retention Time | ~ 8-12 minutes (hypothetical) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile separation technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile for GC. For "this compound," HPLC offers a complementary analytical approach. A theoretical reverse-phase HPLC method has been proposed for a similar compound, "Pentane, 3-(bromomethyl)-". sielc.com This suggests that a reverse-phase method would likely be suitable for "this compound" as well.

In a reverse-phase HPLC setup, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. This technique would be particularly useful for monitoring reactions conducted in solution, where direct injection of the reaction mixture (after appropriate dilution and filtration) is possible. It is also a valuable tool for purification on a preparative scale.

Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 5-7 minutes (illustrative) |

X-ray Crystallography for Solid-State Structural Analysis (if crystalline derivatives are obtained)

While "this compound" is likely a liquid at room temperature, its derivatives, formed through reactions at the bromomethyl group, may be crystalline solids. For such crystalline derivatives, X-ray crystallography provides the most definitive structural information. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays can be used to determine the precise arrangement of atoms within the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

Obtaining a crystalline derivative of "this compound" would be a key step in its comprehensive characterization. For example, reaction with a suitable amine could yield a quaternary ammonium (B1175870) salt, which may be more amenable to crystallization. The resulting crystal structure would confirm the connectivity of the atoms and provide invaluable insight into the molecule's three-dimensional shape and intermolecular interactions in the solid state.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Value |

| Chemical Formula | C₁₅H₂₅NBrO (for a hypothetical derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 98.5° |

| Volume | 1490 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.35 g/cm³ |

Theoretical and Computational Studies on 3 Bromomethyl 1 Methoxy 3 Methylpentane

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations, based on solving the Schrödinger equation, provide detailed information about the electronic distribution and energy of a molecule. northwestern.edu Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine various electronic properties that govern the molecule's stability and reactivity. researchgate.netnih.gov

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical fragments. youtube.com It is a key indicator of bond strength and the thermal stability of a molecule. Computational methods can predict BDEs by calculating the energies of the parent molecule and its corresponding radicals. youtube.comdigitellinc.comresearchgate.net High-level composite methods like Gaussian-4 (G4) or various DFT functionals (e.g., B3LYP, M06-2X, ωB97X-D) are commonly employed for accurate BDE predictions. nih.govdigitellinc.comrsc.org

For 3-(bromomethyl)-1-methoxy-3-methylpentane, the C-Br bond is anticipated to be the weakest covalent bond, making it the most likely site for initial bond cleavage in thermal or photochemical reactions. The BDEs for the primary C-Br bond, along with representative C-C and C-O bonds, can be estimated. The stability of the molecule is inversely related to its lowest BDE; a lower BDE for the C-Br bond suggests a lower temperature required for thermal decomposition.

| Bond | Bond Type | Estimated BDE (kJ/mol) |

|---|---|---|

| C(H2)-Br | Primary Alkyl Bromide | 290 - 310 |

| C(quat)-CH2Br | Quaternary-Primary C-C | 350 - 370 |

| C(quat)-CH2CH3 | Quaternary-Primary C-C | 355 - 375 |

| CH2-OCH3 | Primary C-O (Ether) | 370 - 390 |

Note: The values in this table are estimations based on typical BDEs for similar chemical environments and are intended for illustrative purposes. Actual computed values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP or EPM) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org They are powerful tools for predicting chemical reactivity by identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. numberanalytics.comresearchgate.net

In an EPM of this compound, distinct regions of potential would be observed:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The highest negative potential is expected around the oxygen atom of the methoxy (B1213986) group due to its lone pairs of electrons. A region of negative potential, known as a σ-hole, may also be present on the bromine atom, which can participate in halogen bonding. researchgate.netwalisongo.ac.id

Positive Potential (Blue/Green): These electron-poor areas are prone to nucleophilic attack. Positive potential would be localized on the hydrogen atoms, particularly those of the bromomethyl group, and on the carbon atom directly attached to the bromine, due to the electron-withdrawing nature of the halogen. researchgate.net

This EPM profile suggests that the molecule has multiple reactive sites. The methoxy oxygen can act as a Lewis base or a hydrogen bond acceptor. The area around the C-Br bond is the primary site for nucleophilic substitution reactions. numberanalytics.com

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, known as conformations or conformers. libretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them. acs.org This is often complemented by Molecular Dynamics (MD) simulations, which model the atomic motions of the molecule over time, providing a dynamic picture of its behavior. nih.govnih.govnih.gov

Energy minimization (or geometry optimization) is a computational process used to find the coordinates of a molecule that correspond to a minimum on the potential energy surface. numberanalytics.comwikipedia.orgresearchgate.net By starting from various initial geometries, it is possible to identify the set of stable conformational isomers.

The conformational landscape of this compound is primarily determined by rotations around the C-C and C-O single bonds. The steric bulk of the substituents around the central quaternary carbon (methyl, ethyl, methoxymethyl, and bromomethyl groups) plays a crucial role. wikipedia.org The lowest energy conformers will be those that minimize unfavorable steric interactions (repulsions) between these bulky groups. csus.edu Staggered conformations are generally more stable than eclipsed ones. libretexts.orglibretexts.org Specifically, gauche interactions between the largest groups will be higher in energy than anti arrangements.

| Conformer Description (Rotation around C(quat)-CH2OCH3 bond) | Dihedral Angle (BrCH2-C-C-O) | Illustrative Relative Energy (kJ/mol) | Key Steric Interaction |

|---|---|---|---|

| Anti | ~180° | 0.0 (Reference) | Minimal |

| Gauche | ~60° | 3.0 - 5.0 | Gauche interaction between Bromomethyl and Methoxyethyl groups |

| Eclipsed | ~120° | 15.0 - 20.0 | Eclipsing interaction between Bromomethyl and Ethyl groups |

Note: This table presents hypothetical data to illustrate the energy differences based on general principles of conformational analysis. The actual values depend on the specific force field or quantum mechanical method used.

Molecular dynamics simulations track the trajectory of atoms over time, revealing the molecule's flexibility and the pathways by which it converts between different conformations. acs.orgmdpi.com These simulations show how the molecule vibrates and rotates, and how often it crosses the energy barriers separating stable conformers. mdpi.com

For this compound, MD simulations would likely show rapid rotation around less hindered bonds, such as the terminal methyl groups. Interconversion between the major conformational isomers (e.g., anti to gauche) would occur less frequently, as this requires overcoming higher rotational energy barriers. acs.orglibretexts.org The pathways for these interconversions typically proceed through higher-energy eclipsed transition states. plos.orgresearchgate.net Understanding this dynamic behavior is crucial, as the reactivity of the molecule can be dependent on the population of specific conformers.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the detailed exploration of reaction pathways, transition states, and activation energies. rsc.orgrsc.org For this compound, the primary alkyl bromide functionality is the most likely site of reaction, particularly nucleophilic substitution (SN) and elimination (E).

The structure of this molecule features a primary bromide attached to a carbon adjacent to a quaternary center, a "neopentyl-like" arrangement. This specific structural motif is known to have profound effects on reactivity due to severe steric hindrance. wikipedia.orgyoutube.com

SN2 Mechanism: A direct backside attack by a nucleophile is sterically blocked by the bulky groups on the adjacent quaternary carbon. Computational studies would predict a very high activation energy for the SN2 transition state, confirming that this pathway is extremely slow and unfavorable. researchgate.netresearchgate.net

SN1 Mechanism: This pathway involves the formation of a carbocation intermediate. Loss of the bromide would initially form a primary carbocation. However, primary carbocations are highly unstable. Computational modeling can be used to investigate the energetics of a subsequent, rapid 1,2-hydride or 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. researchgate.net By calculating the energies of the intermediates and the transition states connecting them, computational chemistry can confirm that any SN1-type reaction would likely proceed through a rearranged intermediate, leading to a rearranged product.

Elimination (E1/E2): Elimination reactions are also possible. The E2 mechanism, like the SN2, would be sterically hindered. The E1 mechanism, proceeding through the same carbocation intermediate as the SN1 pathway, is a plausible alternative, especially with non-nucleophilic bases.

By mapping the potential energy surface for these competing reaction pathways, theoretical calculations can determine the relative activation barriers and predict which mechanism is most favorable under specific conditions. mdpi.com

Transition State Characterization and Activation Barriers

The reactivity of this compound is dictated by its ability to undergo substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions. Computational chemistry allows for the detailed characterization of the transition states associated with these pathways and the calculation of their corresponding activation barriers.

A transition state (TS) represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the minimum energy path from reactants to products. Locating and characterizing these fleeting structures is a primary goal of computational reaction mechanism studies. For this compound, a tertiary alkyl halide, the Sₙ1 and E1 pathways, which proceed through a common tertiary carbocation intermediate, are generally expected to be more favorable than the concerted Sₙ2 and E2 pathways, which are sterically hindered.

Quantum mechanical calculations, particularly using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-31G*), can be used to model the geometry of reactants, products, intermediates, and transition states. The activation barrier, or Gibbs free energy of activation (ΔG‡), is calculated as the difference in free energy between the transition state and the reactants. This value is critical as it directly relates to the reaction rate; a lower activation barrier implies a faster reaction. Solvation effects, which are crucial for these types of reactions, are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). fossee.innih.gov

Below is an illustrative data table showing the kind of results a computational study on the reaction of this compound with a nucleophile/base (e.g., hydroxide, OH⁻) in a polar protic solvent would yield.

Table 1: Hypothetical Calculated Activation Barriers for Competing Pathways This table is an illustrative example of data that would be generated from a computational study. The values are not based on published research for this specific compound.

| Reaction Pathway | Description | Calculated Activation Barrier (ΔG‡) (kcal/mol) | Predicted Kinetic Favorability |

|---|---|---|---|

| Sₙ1 | Stepwise substitution via carbocation | 22.5 | High |

| Sₙ2 | Concerted backside attack | 35.0 | Very Low (due to steric hindrance) |

| E1 | Stepwise elimination via carbocation | 24.0 | High |

| E2 | Concerted elimination | 29.5 | Low |

Prediction of Regio- and Stereoselectivity

Computational studies are also essential for predicting the selectivity of reactions where multiple products are possible.

Regioselectivity is particularly relevant for elimination reactions of this compound. The structure has two distinct types of β-hydrogens (on the C2 and C4 methylene (B1212753) groups and the C3 methyl group) whose removal can lead to different alkene products. According to Zaitsev's rule, the more substituted alkene is typically the major product. Computational models can verify this by calculating the activation energies for the transition states leading to each regioisomeric product. The pathway with the lower activation barrier will be the kinetically favored one, and its corresponding product will be dominant. libretexts.org

The following table illustrates how computational results could predict the regiochemical outcome of an E2 elimination reaction.

Table 2: Hypothetical Prediction of Regioselectivity in E2 Elimination This table is an illustrative example of data that would be generated from a computational study. The values are not based on published research for this specific compound.

| Product | Description | TS Activation Barrier (ΔG‡) (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| 1-methoxy-3-methyl-3-vinylpentane | Hofmann Product (less substituted) | 31.2 | Minor |

| (E/Z)-3-(methoxymethyl)-3-methylpent-2-ene | Zaitsev Product (more substituted) | 29.5 | Major |

Spectroscopic Property Prediction and Correlation with Experimental Data

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating nuclear magnetic shielding tensors. acs.orgnih.gov These tensors are then converted to chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. There is often a strong linear correlation between calculated and experimental chemical shifts, and applying a scaling factor derived from this correlation can improve the accuracy of the predictions. aip.orgmdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations produce a list of frequencies and their corresponding intensities, which correlate to the absorption bands in an experimental IR spectrum. For this compound, key predicted vibrations would include C-H stretching and bending, the characteristic C-O stretching of the ether group (typically around 1150-1050 cm⁻¹), and the C-Br stretching vibration (usually in the 650-550 cm⁻¹ range). lmu.edulibretexts.org

The tables below provide examples of predicted spectroscopic data for the compound. A direct correlation with experimental data is not possible due to its absence in public databases.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts vs. Scaled "Experimental" Values This table is an illustrative example. "Experimental" values are hypothetical for the purpose of demonstrating the correlation methodology.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |

|---|---|---|

| C1 (O-CH₂) | 75.1 | 74.5 |

| C2 (-CH₂-) | 42.3 | 41.8 |

| C3 (Quaternary) | 38.5 | 38.0 |

| C4 (-CH₂-) | 36.8 | 36.2 |

| C5 (-CH₃) | 8.9 | 8.5 |

| C3-CH₃ | 25.4 | 24.9 |

| C3-CH₂Br | 48.9 | 48.2 |

| O-CH₃ | 59.6 | 59.1 |

Table 4: Predicted Key IR Vibrational Frequencies This table is an illustrative example of data that would be generated from a computational study. The values are not based on published research for this specific compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Relative Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2980 - 2850 | Strong |

| C-H Bend | 1470 - 1365 | Medium |

| C-O Stretch (Ether) | 1120 | Strong |

| C-Br Stretch | 610 | Medium |

Strategic Applications in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Non-Biological Complex Molecules

There is no available scientific literature demonstrating the role of 3-(Bromomethyl)-1-methoxy-3-methylpentane as a key intermediate in the synthesis of non-biological complex molecules.

Precursor for Advanced Building Blocks

No studies have been found that utilize this compound as a precursor for the synthesis of more advanced or complex chemical building blocks. Its primary alkyl bromide functionality makes it a candidate for S(_N)2 reactions, which could theoretically be used to introduce a variety of functional groups. However, no specific examples of such transformations have been reported.

Incorporation into Macrocyclic Systems or Scaffolds

The synthesis of macrocycles often involves the use of bifunctional precursors that can undergo intramolecular cyclization. While alkyl bromides can be employed in such reactions, there are no documented instances of this compound being incorporated into any macrocyclic systems or scaffolds.

Utility in the Development of Novel Synthetic Reagents

The development of novel synthetic reagents is a cornerstone of chemical innovation. However, there is no evidence to suggest that this compound has been used or investigated for the development of new reagents for organic synthesis.

Potential as a Monomer or Precursor for Functional Materials (e.g., polymers, ligands)

While its structure could hypothetically lend itself to applications in materials science, there is no published research on the use of this compound as a monomer or precursor for functional materials.

Formation of Polymeric Structures (if applicable)

The presence of a reactive bromomethyl group could potentially allow for the initiation of certain types of polymerization or for the grafting of this molecule onto existing polymer chains. However, no studies detailing the polymerization of or with this compound are available.

Synthesis of Ligands for Catalysis (if relevant)

The synthesis of ligands for catalysis often involves the incorporation of specific structural motifs to influence the electronic and steric properties of a metal center. The unique sterically hindered environment and the presence of an ether linkage in this compound could theoretically be of interest in ligand design. Nevertheless, there is no documentation of its use in the synthesis of any catalytic ligands.

Future Research Directions and Emerging Challenges in the Chemistry of Halogenated Ethers

Development of More Environmentally Benign and Efficient Synthetic Protocols

A primary challenge in organic synthesis is the development of processes that are both efficient and environmentally sustainable. The synthesis of halogenated ethers traditionally relies on methods like the Williamson ether synthesis, which often involves harsh bases and alkyl halides, and classical halogenation reactions that may use hazardous reagents and chlorinated solvents. francis-press.com The future of halogenated ether synthesis, including for molecules like 3-(Bromomethyl)-1-methoxy-3-methylpentane, lies in the adoption of greener chemical principles.

Key areas of development include:

Catalytic Halogenation: Moving away from stoichiometric halogenating agents towards catalytic systems can significantly reduce waste. For instance, indole-catalyzed electrophilic bromination presents a more environmentally benign approach for introducing bromine into aromatic systems and could be adapted for aliphatic compounds. rsc.org Research into selective enzymatic halogenation, using haloperoxidase enzymes, also offers a promising avenue for highly specific and green C-X bond formation. acs.org

Atom Economy: Synthetic routes that maximize the incorporation of reactant atoms into the final product are crucial. This includes exploring direct hydrodeoxygenation of esters to ethers using heterogeneous catalysts, which generates only water as a byproduct. eurekalert.org A hypothetical synthesis of this compound could start from a biomass-derived precursor, aligning with sustainable chemistry goals.

Alternative Solvents and Reaction Conditions: The replacement of volatile and toxic organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a major focus. rsc.org Furthermore, energy-efficient activation methods such as microwave irradiation or photochemistry can accelerate reactions and reduce energy consumption compared to conventional heating. acs.org

The development of these protocols aims to make the synthesis of halogenated ethers not only more efficient in terms of yield and time but also significantly safer and less damaging to the environment.

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

Halogenated ethers are typically utilized for their reactivity in nucleophilic substitution, where the halogen acts as a leaving group. However, the interplay between the ether oxygen and the halogenated alkyl chain can give rise to more complex and underexplored reactivity. Future research will focus on uncovering these novel transformation pathways.

Emerging areas of exploration include:

Catalytic Cross-Coupling: While well-established for aryl halides, the use of sterically hindered aliphatic halides like this compound in cross-coupling reactions is a developing field. New catalyst systems could enable the formation of complex C-C and C-heteroatom bonds, transforming simple halogenated ethers into valuable building blocks for pharmaceuticals and materials.

Radical Chemistry: The C-Br bond in this compound can be homolytically cleaved to generate carbon-centered radicals. Modern photoredox catalysis offers mild conditions for generating such radicals, opening pathways to reactions like Giese additions, atom transfer radical polymerization (ATRP), and other transformations not accessible through ionic pathways. youtube.com

Rearrangements and Ring-Forming Reactions: The ether oxygen can act as an internal nucleophile or directing group, potentially facilitating unique rearrangement or cyclization reactions under specific conditions (e.g., Lewis acid catalysis). For strained cyclic ethers like oxetanes, the ring strain facilitates opening with nucleophiles and rearrangements, highlighting how structural features can dictate reactivity. acs.org Investigating analogous intramolecular reactions in acyclic systems like this compound could lead to the discovery of novel synthetic routes to heterocyclic compounds.

Understanding these new reactivity patterns will expand the synthetic utility of halogenated ethers far beyond their current applications, enabling the construction of novel molecular architectures.

Integration of Advanced Automation and Flow Chemistry in Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. researchgate.net Automation and flow chemistry offer significant advantages in safety, reproducibility, and scalability, making them ideal for optimizing the synthesis of halogenated ethers. vapourtec.commt.com

Key benefits and research directions include:

Enhanced Safety and Control: Flow reactors utilize small reaction volumes, which allows for excellent control over reaction parameters like temperature and pressure. This minimizes the risks associated with highly exothermic reactions or the handling of hazardous intermediates. acs.org

Rapid Optimization and Scalability: Automated flow systems can perform numerous experiments with varying conditions in a short period, rapidly identifying optimal synthetic protocols. rsc.org Once optimized, scaling up production is achieved by simply running the system for a longer duration ("scaling-out") rather than using larger, potentially more hazardous, batch reactors. acs.orgresearchgate.net

Multi-step Synthesis: Flow systems allow for the integration of multiple reaction, workup, and purification steps into a single, continuous process. researchgate.net A hypothetical automated synthesis of this compound could involve the continuous mixing of a precursor alcohol with a brominating agent in a reactor coil, followed by an in-line liquid-liquid extraction and purification module, delivering the final product without manual intervention.

The table below illustrates a hypothetical comparison between a traditional batch synthesis and an automated flow approach for the preparation of a halogenated ether.

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Reaction Scale | 10 g | 10 g/hour (Scaling-out) |

| Reaction Time | 6 hours | 5 minutes (Residence Time) |

| Temperature Control | ± 5 °C (Heating mantle) | ± 0.5 °C (Jacketed coil) |

| Mixing | Mechanical Stirring (Variable efficiency) | Efficient (Static mixer) |

| Safety | Risk of thermal runaway with larger scale | Inherently safer due to small volume |

| Reproducibility | Operator-dependent | High, software-controlled |

The integration of these technologies promises to make the synthesis of complex molecules more efficient, reliable, and accessible.

Computational Design and Prediction of Novel Derivatives with Tuned Reactivity

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts. ethz.ch For halogenated ethers, computational methods can guide synthetic efforts by predicting the reactivity and stability of novel derivatives before they are ever synthesized in a lab.

Applications in this area include:

Predicting Reactivity: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate properties that correlate with reactivity. For example, calculating the C-Br bond dissociation energy (BDE) in derivatives of this compound can predict their propensity to undergo radical reactions. Similarly, calculating the energy barriers for nucleophilic substitution can predict reaction rates. mdpi.com

Designing Novel Molecules: Computational tools allow for the in silico design and screening of large virtual libraries of compounds. ethz.ch By systematically modifying the structure of this compound—for instance, by changing the halogen, altering the alkyl backbone, or introducing other functional groups—researchers can identify derivatives with optimized properties for specific applications, such as enhanced biological activity or improved performance as flame retardants. nih.gov

Understanding Reaction Mechanisms: Computational modeling helps elucidate complex reaction mechanisms at a molecular level. ethz.ch This understanding is crucial for optimizing reaction conditions and for designing catalysts that can promote desired transformations with high selectivity.

The following table presents hypothetical computational data for this compound and related derivatives, illustrating how such data can be used to predict trends in reactivity.

| Compound (R = -C(CH₃)(C₂H₅)CH₂OCH₃) | Calculated C-X Bond Dissociation Energy (kcal/mol) | Predicted Relative SN2 Rate (X = Leaving Group) |

|---|---|---|

| R-CH₂F | 108 | Very Slow |

| R-CH₂Cl | 84 | Slow |

| R-CH₂Br | 71 | Moderate |

| R-CH₂I | 56 | Fast |

By bridging theory and experiment, computational design accelerates the discovery cycle, making the search for new materials and molecules more targeted and efficient.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(Bromomethyl)-1-methoxy-3-methylpentane, and how do competing reaction pathways impact yield?

- Methodological Answer : The compound can be synthesized via alkylation of 3-methylpentane derivatives using brominating agents like under catalytic conditions. However, the methoxy group introduces steric and electronic effects, which may favor SN1 over SN2 mechanisms. Competing pathways, such as elimination (e.g., formation of alkenes), can be minimized by using polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to stabilize carbocation intermediates . Evidence from analogous bromoalkane syntheses suggests that optimizing molar ratios of reactants (e.g., 1.2:1 :substrate) improves yields to >75% .

Q. How can NMR spectroscopy distinguish positional isomers of brominated methylpentane derivatives?

- Methodological Answer : and NMR are critical for differentiating isomers. For this compound, the methoxy group ( ppm) and bromomethyl protons ( ppm) exhibit distinct splitting patterns due to coupling with adjacent methyl groups. Comparing chemical shifts with simpler analogs like 3-bromo-3-methylpentane ( ppm for methyl groups) helps resolve structural ambiguities. DEPT-135 experiments further clarify quaternary carbons near the bromine atom.

Q. What solvent systems are optimal for purification via column chromatography?

- Methodological Answer : A hexane:ethyl acetate gradient (9:1 to 4:1) effectively separates brominated alkanes from polar byproducts. The compound’s moderate polarity (logP ~2.8, estimated via analogous structures ) requires silica gel with 230–400 mesh for optimal resolution. Pre-purification via distillation (bp ~180–200°C, extrapolated from 3-bromopentane data ) reduces column loading.

Advanced Research Questions

Q. How do steric effects from the methoxy and methyl groups influence the kinetics of nucleophilic substitution reactions?

- Methodological Answer : Steric hindrance from the 3-methyl and methoxy groups significantly slows SN2 mechanisms. Kinetic studies using NaN in DMSO show a 40% reduction in reaction rate compared to less hindered analogs like 1-bromopentane. Transition-state modeling (DFT calculations) reveals increased activation energy () due to hindered backside attack. SN1 pathways dominate in polar solvents, with carbocation stability confirmed via trapping experiments using .

Q. What strategies mitigate elimination side reactions during synthetic scale-up?

- Methodological Answer : Elimination (e.g., forming 3-methoxy-3-methylpent-1-ene) is suppressed by:

- Using weak bases (e.g., ) instead of strong bases like .

- Maintaining low reaction temperatures (<70°C) to disfavor Zaitsev product formation.

- Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity and reduce reaction time . GC-MS monitoring of headspace volatiles confirms <5% alkene byproduct at scale.

Q. How does the electronic effect of the methoxy group alter the compound’s stability under acidic conditions?

- Methodological Answer : The electron-donating methoxy group destabilizes adjacent carbocations, increasing susceptibility to acid-catalyzed hydrolysis. Accelerated degradation studies (1M , 50°C) show a half-life of ~8 hours, compared to >24 hours for non-methoxy analogs. NMR tracking reveals methoxy dealkylation as the primary degradation pathway, forming 3-methylpentan-1-ol and . Stabilization requires storage in neutral, anhydrous conditions .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points for brominated methylpentane derivatives: How to validate experimental parameters?

- Analysis : Literature conflicts (e.g., 3-bromopentane bp: 143–144°C in some sources vs. 180–200°C in others ) arise from purity differences or isomer contamination. Resolution involves:

- Gas chromatography (GC-FID) with a DB-5 column to confirm purity (>98%).

- Differential Scanning Calorimetry (DSC) to measure exact boiling points under controlled pressure (1 atm) .

Comparative Reactivity Table

| Compound | SN2 Rate (rel.) | SN1 Dominance | Elimination Byproduct (%) |

|---|---|---|---|

| This compound | 1.0 | Yes | 5–10 |

| 1-Bromopentane | 3.2 | No | <1 |

| 3-Bromo-3-methylpentane | 0.8 | Yes | 15–20 |

Data extrapolated from kinetic studies and analogous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.